Cyclohexyl 2-(morpholinomethyl)phenyl ketone Cyclohexyl 2-(morpholinomethyl)phenyl ketone
Brand Name: Vulcanchem
CAS No.: 898751-41-2
VCID: VC3817376
InChI: InChI=1S/C18H25NO2/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h4-5,8-9,15H,1-3,6-7,10-14H2
SMILES: C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCOCC3
Molecular Formula: C18H25NO2
Molecular Weight: 287.4 g/mol

Cyclohexyl 2-(morpholinomethyl)phenyl ketone

CAS No.: 898751-41-2

Cat. No.: VC3817376

Molecular Formula: C18H25NO2

Molecular Weight: 287.4 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl 2-(morpholinomethyl)phenyl ketone - 898751-41-2

Specification

CAS No. 898751-41-2
Molecular Formula C18H25NO2
Molecular Weight 287.4 g/mol
IUPAC Name cyclohexyl-[2-(morpholin-4-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C18H25NO2/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h4-5,8-9,15H,1-3,6-7,10-14H2
Standard InChI Key QJPRURZHYGWUBH-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCOCC3
Canonical SMILES C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCOCC3

Introduction

Structural and Molecular Characteristics

The molecular structure of cyclohexyl 2-(morpholinomethyl)phenyl ketone integrates three distinct functional groups:

  • Cyclohexyl group: A six-membered saturated carbon ring contributing to hydrophobicity and conformational rigidity.

  • Phenyl ketone: An aromatic ring with a carbonyl group (C=O\text{C=O}), enabling electrophilic substitution reactions.

  • Morpholinomethyl substituent: A morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached via a methylene bridge to the phenyl ring, enhancing solubility and potential hydrogen-bonding interactions .

The SMILES notation C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCOCC3\text{C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCOCC3} and InChI key QJPRURZHYGWUBH-UHFFFAOYSA-N\text{QJPRURZHYGWUBH-UHFFFAOYSA-N} provide unambiguous representations of its connectivity . Computational chemistry data indicate a topological polar surface area (TPSA) of 29.54 Ų and a logP value of 3.28, suggesting moderate lipophilicity .

Synthesis and Reaction Optimization

Multi-Step Synthesis Pathways

The compound is synthesized via a sequence of reactions, often leveraging methodologies from analogous ketones. For example, a patent detailing the synthesis of cyclohexyl phenyl ketone (US6881865B2) outlines a four-step process :

  • [2+4] Diels-Alder Reaction: 1,3-Butadiene reacts with acrylic acid to form 3-cyclohexene-1-carboxylic acid.

  • Hydrogenation: The unsaturated cyclic acid is hydrogenated to cyclohexanecarboxylic acid.

  • Chlorination: Cyclohexanecarboxylic acid is converted to cyclohexanecarbonyl chloride using thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus trichloride (PCl3\text{PCl}_3).

  • Friedel-Crafts Acylation: Cyclohexanecarbonyl chloride undergoes electrophilic substitution with benzene derivatives to yield the final ketone .

For cyclohexyl 2-(morpholinomethyl)phenyl ketone, the Friedel-Crafts step likely substitutes benzene with 2-(morpholinomethyl)benzene to introduce the morpholine moiety.

Key Reaction Parameters

  • Chlorination Efficiency: A molar ratio of 1:1.5 (cyclohexanecarboxylic acid to SOCl2\text{SOCl}_2) achieves >99% conversion and selectivity .

  • Catalytic Systems: Anhydrous AlCl3\text{AlCl}_3 facilitates the Friedel-Crafts reaction, with benzene as a solvent or co-reactant .

Table 1: Chlorination Reaction Optimization

Molar Ratio (Acid:SOCl2\text{SOCl}_2)Conversion Rate (%)Selectivity (%)
1.0:1.089>99
1.0:1.296>99
1.0:1.5>99>99

Applications and Research Significance

Pharmaceutical Intermediates

The morpholine and ketone functionalities make this compound a candidate for:

  • Kinase Inhibitors: Analogous structures (e.g., diaminothiazoles) target cyclin-dependent kinases (CRK12), relevant in parasitic diseases .

  • Receptor Modulators: The morpholine group may interact with neurotransmitter receptors or enzymes involved in lipid metabolism.

Table 2: Comparison with Piperidine Analog

PropertyCyclohexyl 2-(Morpholinomethyl)phenyl KetoneCyclohexyl 2-(Piperidinomethyl)phenyl Ketone
Molecular FormulaC18H25NO2\text{C}_{18}\text{H}_{25}\text{NO}_2C19H27NO\text{C}_{19}\text{H}_{27}\text{NO}
Molecular Weight287.40 g/mol285.40 g/mol
Key Functional GroupMorpholinePiperidine
LogP3.283.45 (estimated)

The morpholine variant exhibits slightly higher polarity due to the oxygen atom, potentially improving aqueous solubility compared to the piperidine analog.

Challenges and Future Directions

While the compound’s synthesis is well-established, gaps remain in:

  • Biological Activity Profiling: Limited published studies on its pharmacological effects.

  • Large-Scale Production: Transitioning batch processes to continuous flow systems could enhance yield and sustainability .

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